Cas no 101607-49-2 (Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-)

Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl- structure
101607-49-2 structure
Product Name:Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-
CAS No:101607-49-2
MF:C22H19N
MW:297.392965555191
CID:189520
PubChem ID:58572
Update Time:2025-04-19

Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl- Chemical and Physical Properties

Names and Identifiers

    • Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-
    • 7-methyl-1,2,3,4-tetrahydro-dibenz[c,h]acridine
    • DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL-
    • 1',2',3',4'-Tetrahydro-10-methyl-1,2:7,8-dibenzoacridin
    • 10-Methyl-1,2-tetrahydro-1,2:7,8-benzacridine
    • 7-Methyl-1,2,3,4-tetrahydrodibenz(c,h)acridine
    • 7-methyl-1,2,3,4-tetrahydrodibenzo[c,h]acridine
    • AC1L1PAS
    • CTK8G4368
    • LS-60303
    • DTXSID70144061
    • BRN 0254621
    • 101607-49-2
    • 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene
    • Inchi: 1S/C22H19N/c1-14-17-12-10-15-6-2-4-8-19(15)21(17)23-22-18(14)13-11-16-7-3-5-9-20(16)22/h2,4,6,8,10-13H,3,5,7,9H2,1H3
    • InChI Key: LQOBCWOBZYRUBR-UHFFFAOYSA-N
    • SMILES: N1C2C3C=CC=CC=3C=CC=2C(C)=C2C=CC3CCCCC=3C=12

Computed Properties

  • Exact Mass: 297.15187
  • Monoisotopic Mass: 297.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 0
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9A^2
  • XLogP3: 6.5

Experimental Properties

  • Density: 1.0426 (rough estimate)
  • Boiling Point: 428.9°C (rough estimate)
  • Flash Point: 235.1°C
  • Refractive Index: 1.8500 (estimate)
  • PSA: 12.89
  • LogP: 5.72840

Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl- Security Information

  • Safety Term:x."> Questionable carcinogen with experimental tumorigenic data. When heated to decomposition it emits toxic fumes of NOx.
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